REACTION_SMILES
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[CH3:30][CH2:31][OH:32].[Cl:1][c:2]1[cH:3][c:4]([S:9][c:10]2[c:11]([CH:27]([CH3:28])[CH3:29])[n:12][c:13]([CH2:16][O:17][CH2:18][c:19]3[cH:20][cH:21][c:22]([O:23][CH3:24])[cH:25][cH:26]3)[n:14]2[CH3:15])[cH:5][c:6]([Cl:8])[cH:7]1>>[Cl:1][c:2]1[cH:3][c:4]([S:9][c:10]2[c:11]([CH:27]([CH3:28])[CH3:29])[n:12][c:13]([CH2:16][OH:17])[n:14]2[CH3:15])[cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COc1ccc(COCc2nc(C(C)C)c(Sc3cc(Cl)cc(Cl)c3)n2C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(COCc2nc(C(C)C)c(Sc3cc(Cl)cc(Cl)c3)n2C)cc1
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Name
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Type
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product
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Smiles
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CC(C)c1nc(CO)n(C)c1Sc1cc(Cl)cc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |